molecular formula C5H5F5O B8591540 4,4,5,5,5-Pentafluoropent-2-en-l-ol

4,4,5,5,5-Pentafluoropent-2-en-l-ol

Cat. No.: B8591540
M. Wt: 176.08 g/mol
InChI Key: WWAZGZHGMUGDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5,5-Pentafluoropent-2-en-l-ol is a useful research compound. Its molecular formula is C5H5F5O and its molecular weight is 176.08 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,5-pentafluoropent-2-en-1-ol, and how do reaction conditions influence yield and purity?

Answer :
Synthesis typically involves fluorination of precursor alcohols or alkenes using agents like SF₄ or HF-pyridine. A key challenge is controlling regioselectivity during fluorination to avoid over-fluorination or byproduct formation. For example, fluorination of pent-2-en-1-ol derivatives under anhydrous conditions at 0–5°C with SF₄ yields ~60–70% product, while elevated temperatures (>20°C) promote side reactions (e.g., polymerization) .
Key parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMaximizes selectivity
SolventDry CH₂Cl₂Prevents hydrolysis
Fluorinating AgentSF₄Higher purity vs. HF-pyridine

Q. How can researchers characterize the structural and electronic properties of 4,4,5,5,5-pentafluoropent-2-en-1-ol?

Answer :
Combine spectroscopic and computational methods:

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~-75 to -85 ppm for CF₃ groups; δ ~-120 ppm for CF₂) .
  • IR : C-F stretches appear at 1100–1250 cm⁻¹, while the hydroxyl group shows a broad peak at 3200–3600 cm⁻¹ .
  • DFT Calculations : Predict electrostatic potential maps to assess electron-withdrawing effects of fluorine substituents, critical for reactivity studies .

Q. What are the stability challenges of this compound under standard laboratory conditions?

Answer :
The compound is hygroscopic and prone to hydrolysis due to the electron-deficient fluorinated carbons. Accelerated stability studies show:

  • Hydrolysis : Degrades to 4,4,5,5,5-pentafluoropentanoic acid in >80% humidity within 48 hours .
  • Thermal Stability : Decomposes above 80°C, releasing HF (detected via FTIR gas analysis) .
    Recommendations : Store under argon at -20°C in amber vials to minimize light/oxygen exposure.

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s reactivity in Diels-Alder or nucleophilic substitution reactions?

Answer :
The electron-withdrawing fluorine atoms increase electrophilicity at the β-carbon of the enol system, enhancing reactivity in cycloadditions. For example:

  • Diels-Alder Reactions : Reacts with cyclopentadiene at 25°C with 90% yield, vs. non-fluorinated analogs requiring >50°C .
  • Nucleophilic Attack : Fluorine substitution at C4/C5 sterically hinders SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents .

Contradiction Alert : Computational models (DFT) predict higher regioselectivity for C3 attack, but experimental LC-MS data show competing C2 adducts. This discrepancy may arise from solvent effects not accounted for in simulations .

Q. What methodological approaches resolve contradictions in reported bioactivity data for fluorinated alcohols?

Answer :
Discrepancies in cytotoxicity or enzyme inhibition studies often stem from:

  • Purity Variability : Trace HF impurities (from synthesis) skew bioassays. Validate purity via GC-MS or ion chromatography .
  • Assay Conditions : Fluorinated alcohols exhibit pH-dependent solubility. Standardize assays in buffered solutions (pH 7.4) with <1% DMSO .
    Case Study : Conflicting IC₅₀ values (5 μM vs. 20 μM) for acetylcholinesterase inhibition were resolved by controlling humidity during enzyme assays .

Q. How can computational modeling predict environmental persistence or toxicity of this compound?

Answer :
Use QSAR (Quantitative Structure-Activity Relationship) models parameterized with:

  • LogP : Experimental logP = 2.1 (indicating moderate bioaccumulation potential) .
  • Biodegradation : Predicted half-life >60 days in water due to strong C-F bonds .
    Validation : Compare with experimental OECD 301F biodegradation tests to refine model accuracy.

Properties

Molecular Formula

C5H5F5O

Molecular Weight

176.08 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropent-2-en-1-ol

InChI

InChI=1S/C5H5F5O/c6-4(7,2-1-3-11)5(8,9)10/h1-2,11H,3H2

InChI Key

WWAZGZHGMUGDNB-UHFFFAOYSA-N

Canonical SMILES

C(C=CC(C(F)(F)F)(F)F)O

Origin of Product

United States

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